molecular formula C16H20BrN3O2 B7174503 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine

Cat. No.: B7174503
M. Wt: 366.25 g/mol
InChI Key: GZUYSAMHMCEJAP-UHFFFAOYSA-N
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Description

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a brominated dimethoxyphenyl group and an isopropyl group

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-10(2)13-7-16(20-9-19-13)18-8-11-5-14(21-3)15(22-4)6-12(11)17/h5-7,9-10H,8H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUYSAMHMCEJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)NCC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine typically involves multiple steps. One common route includes the bromination of 4,5-dimethoxybenzyl alcohol to form 2-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with 6-propan-2-ylpyrimidin-4-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The brominated dimethoxyphenyl group and the pyrimidine ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine is unique due to the combination of its brominated dimethoxyphenyl group and the pyrimidine ring with an isopropyl group

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